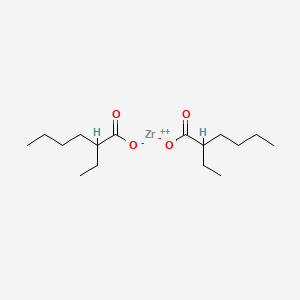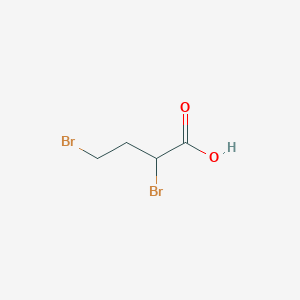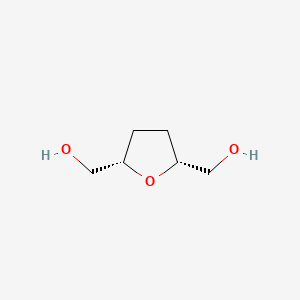
2-Ethylhexanoate;zirconium(2+)
Übersicht
Beschreibung
Zirconium(IV) 2-ethylhexanoate, also known as Zirconium tetra(2-ethylhexanoate) or Zirconium octoate, is a metal organic compound . It is used as a precursor of zirconium for solution deposition and chemical vapor deposition of thin films containing zirconium .
Synthesis Analysis
Zirconium 2-ethylhexanoate is a metal organic precursor of zirconium for solution deposition and chemical vapor deposition of thin films containing zirconium . It is used in the synthesis of zirconium oxide thin films and yttria stabilized zirconia films for solid oxide fuel cells .Molecular Structure Analysis
The molecular formula of Zirconium(IV) 2-ethylhexanoate is C32H60O8Zr . The InChI key is OFYFURKXMHQOGG-UHFFFAOYSA-J .Chemical Reactions Analysis
Zirconium(IV) 2-ethylhexanoate acts as a catalyst in various chemical reactions . It is an effective catalyst for esterification, transesterification, and polymerization reactions .Physical And Chemical Properties Analysis
Zirconium(IV) 2-ethylhexanoate is a viscous amber liquid . It has a density of 0.870 g/mL and a boiling point of 228 °C . It is soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
-
Biomedical Polyesters Synthesis
- Field : Biomedical Engineering
- Application : It’s used in the ring-opening polymerization (ROP) of L-lactide (L-LA), ε-caprolactone (CL) and glycolide (Gly) in the presence of a simple, inexpensive and convenient PEG200-BiOct3 catalytic system .
- Method : The effects of temperature, reaction time, and catalyst content on the polymerization process were investigated .
- Results : The obtained polyesters were not cyto- or genotoxic, which is significant in terms of the potential for medical applications (e.g., for drug delivery systems) .
-
Solution Deposition of Thin Films
- Field : Material Science
- Application : It’s utilized as a metal organic precursor of zirconium for solution deposition of thin films containing zirconium especially zirconium oxide thin films .
- Method : The compound is used in a solution deposition process to create thin films .
- Results : The resulting thin films contain zirconium, particularly zirconium oxide .
-
Chemical Vapor Deposition of Thin Films
- Field : Material Science
- Application : It’s used as a metal organic precursor of zirconium for chemical vapor deposition of thin films containing zirconium .
- Method : The compound is used in a chemical vapor deposition process to create thin films .
- Results : The resulting thin films contain zirconium .
-
Preparation of Lipophilic Metal Derivatives
- Field : Organic Chemistry
- Application : 2-Ethylhexanoic acid, which is a component of 2-Ethylhexanoate;zirconium(2+), is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents .
- Method : The carboxylic acid group in 2-Ethylhexanoic acid reacts with metal ions to form metal ethylhexanoates .
- Results : The resulting metal ethylhexanoates are lipophilic and highly soluble in nonpolar solvents .
-
Solid Oxide Fuel Cells
- Field : Energy Technology
- Application : 2-Ethylhexanoate;zirconium(2+) is used to create yttria stabilized zirconia films for solid oxide fuel cells .
- Method : The compound is used in both solution deposition and chemical vapor deposition processes to create thin films .
- Results : The resulting yttria stabilized zirconia films are used in solid oxide fuel cells .
-
Catalyst in Polymerizations
- Field : Polymer Chemistry
- Application : 2-Ethylhexanoic acid, a component of 2-Ethylhexanoate;zirconium(2+), forms compounds with metal cations that function as catalysts in polymerizations .
- Method : The carboxylic acid group in 2-Ethylhexanoic acid reacts with metal ions to form metal ethylhexanoates, which are used as catalysts in polymerizations .
- Results : The resulting metal ethylhexanoates function as effective catalysts in polymerizations .
-
Oil Drying Agents
- Field : Industrial Chemistry
- Application : 2-Ethylhexanoic acid, a component of 2-Ethylhexanoate;zirconium(2+), forms compounds with metal cations that are used for oxidation reactions as "oil drying agents" .
- Method : The carboxylic acid group in 2-Ethylhexanoic acid reacts with metal ions to form metal ethylhexanoates, which are used as "oil drying agents" .
- Results : The resulting metal ethylhexanoates function as effective "oil drying agents" .
Safety And Hazards
Zirconium(IV) 2-ethylhexanoate is classified as a reproductive toxin, Category 2 . It is a flammable liquid and vapour, and it can cause skin irritation and serious eye irritation . Safety precautions include keeping away from heat/sparks/open flames/hot surfaces and avoiding contact with skin and eyes .
Zukünftige Richtungen
Zirconium(IV) 2-ethylhexanoate is used as a metal organic precursor of zirconium for solution deposition and chemical vapor deposition of thin films containing zirconium . It is especially used in the synthesis of zirconium oxide thin films and yttria stabilized zirconia films for solid oxide fuel cells .
Eigenschaften
IUPAC Name |
2-ethylhexanoate;zirconium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Zr/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYRDRZNXDRTIL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, zirconium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Hexanoic acid, 2-ethyl-, zirconium salt | |
CAS RN |
22464-99-9 | |
| Record name | Hexanoic acid, 2-ethyl-, zirconium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-ethylhexanoic acid, zirconium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)












![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)